
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide, also known as DTT-MePyC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating the activity of various signaling pathways involved in inflammation, oxidative stress, and neuroprotection. N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce the activation of nuclear factor-kappa B, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has also been shown to improve mitochondrial function, reduce apoptosis, and promote cell survival in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide in lab experiments is its versatility. The compound can be used in various in vitro and in vivo models to investigate its effects on different biological systems. Another advantage is its low toxicity, which makes it a suitable candidate for further preclinical studies. However, a limitation of using N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is its limited solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to optimize the synthesis method of N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide and improve its pharmacokinetic properties.
Méthodes De Synthèse
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-methyl-1-phenyl-5-pyrazolone with 1,3-dithiolane-2-thione in the presence of a base. Another method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 1,3-dithiolane-2-thione in the presence of a reducing agent. The yield of N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide can be improved by optimizing the reaction conditions, such as temperature, time, and reagent concentrations.
Applications De Recherche Scientifique
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. In preclinical studies, N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been found to reduce inflammation in animal models of arthritis, protect neurons from oxidative stress in models of Parkinson's disease, and improve cognitive function in models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-8(2)11-6-10(14-15(11)3)12(16)13-9-4-5-19(17,18)7-9/h6,8-9H,4-5,7H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXEEVIHXWIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)

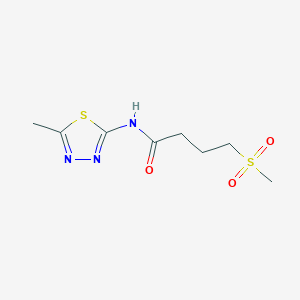
![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)
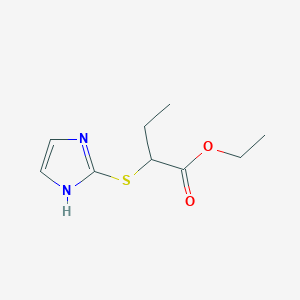
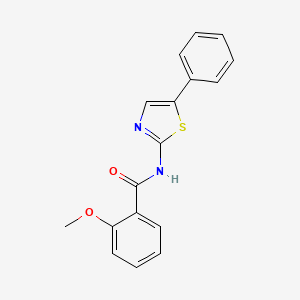
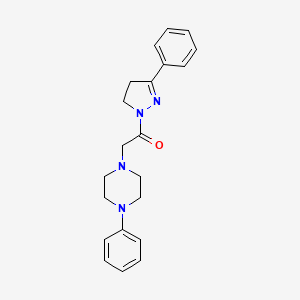
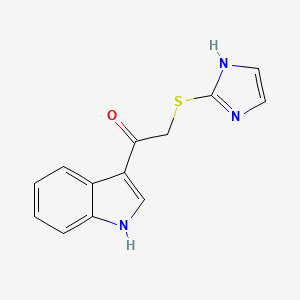


![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)

